N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride
Overview
Description
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 4-phenyl-1,3-thiazole-5-carbaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties. It has shown potential in inhibiting the growth of various pathogens.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent. It may also be used in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators. It also finds applications in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, thereby exerting its anticancer effects. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective benefits.
Comparison with Similar Compounds
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
4-phenyl-1,3-thiazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine: A similar compound with a methyl group instead of a phenyl group.
N-methyl-1-(4-bromo-1,3-thiazol-5-yl)methanamine: A brominated derivative with potential antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its phenyl group contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview and Synthesis
This compound is synthesized through the reaction of 4-phenyl-1,3-thiazole-5-carbaldehyde with methylamine in the presence of hydrochloric acid as a catalyst. The reaction typically occurs in solvents like ethanol or methanol, followed by purification methods such as recrystallization or chromatography to yield the dihydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth. The thiazole moiety is crucial for its antimicrobial properties, as evidenced by structure-activity relationship (SAR) studies that highlight the importance of specific substitutions on the thiazole ring .
Antitumor Activity
This compound has shown promising results in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds structurally similar to this one have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A431 (human epidermoid carcinoma) | <10 | Apoptosis induction |
4-(6-amino-3,5-dicyano)-N-(thiazol-2-yl)-benzenesulfonamide | PTZ-induced seizures | 23.30 ± 0.35 | Anticonvulsant activity |
Benzimidazole derivatives | PCa cells (prostate cancer) | <5 | Cell-permeable apoptosis |
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets :
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, particularly those linked to cancer cell proliferation.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially offering neuroprotective effects.
- Signal Transduction Pathways : It influences pathways that regulate apoptosis and cell cycle progression .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Efficacy : In a study involving human glioblastoma U251 cells, the compound exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Research has demonstrated that this compound can mitigate neurodegeneration in models of oxidative stress by modulating inflammatory pathways and protecting neuronal integrity .
Properties
IUPAC Name |
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-7-10-11(13-8-14-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVNEOPSLYRNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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